4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a triazoloquinoxaline core substituted with a 2-methylpropyl group and a 4-methoxybenzenesulfonamide moiety. Its structural complexity arises from the fusion of a triazole ring with a quinoxaline system, which is further functionalized with a branched alkyl chain and a sulfonamide group. The methoxy substituent on the benzene ring may enhance solubility or modulate electronic effects, while the triazoloquinoxaline scaffold could contribute to π-π stacking interactions in biological systems.
Properties
IUPAC Name |
4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-14(2)13-19-23-24-21-20(22-17-7-5-6-8-18(17)26(19)21)25(3)30(27,28)16-11-9-15(29-4)10-12-16/h5-12,14H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPSXQRUAQNFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the triazoloquinoxaline core and subsequent functionalization. Common synthetic routes may include:
Formation of the Triazoloquinoxaline Core: This step often involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzonitrile with hydrazine derivatives can lead to the formation of the triazoloquinoxaline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms.
Scientific Research Applications
4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Pharmacology: Research focuses on understanding its pharmacokinetics and pharmacodynamics to develop effective drugs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as electronic or optical applications.
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several sulfonamide derivatives:
Key Observations :
- The triazoloquinoxaline core in the target compound introduces a larger, more rigid heterocyclic system compared to simpler sulfonamides like 4-amino-N-(4-methoxyphenyl)benzenesulfonamide . This may enhance binding affinity in enzyme pockets.
Physicochemical Properties
Notes:
- The target compound’s solubility profile is inferred from its bulky, hydrophobic substituents, contrasting with the thiadiazole derivative’s solubility in organic solvents .
- The amino-substituted analogue’s higher aqueous solubility highlights the role of polar functional groups in modulating pharmacokinetics .
Biological Activity
The compound 4-methoxy-N-methyl-N-[1-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzene-1-sulfonamide is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential applications in treating neurological disorders.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline family. A notable study evaluated the cytotoxic effects of several derivatives against various cancer cell lines:
- A375 Melanoma Cell Line : Compounds displayed varying degrees of cytotoxicity with EC50 values in the micromolar range. Specifically, derivatives 16a and 16b exhibited EC50 values of 3158 nM and 3527 nM respectively. However, compound 17a showed superior activity with an EC50 of 365 nM .
- Mechanism of Action : The compound acts as a VEGFR-2 inhibitor and induces apoptosis by arresting the cell cycle at the G2/M phase. It upregulates pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2 .
2. Antibacterial Activity
The antibacterial efficacy of quinoxaline derivatives has been extensively documented. The synthesized compounds were tested against various bacterial strains:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibited | Ammar et al. |
| Escherichia coli | Moderate inhibition | Ammar et al. |
| Klebsiella pneumoniae | Significant inhibition | Ammar et al. |
These findings indicate that the compound may serve as a potential lead for developing new antibacterial agents.
3. Neurological Activity
Compounds within this chemical class have also shown promise in neurological applications. For instance:
- Anticonvulsant Activity : Several derivatives have been evaluated for their anticonvulsant properties. Compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline moiety exhibited significant activity in preclinical models .
Case Studies
Several case studies illustrate the biological efficacy of this compound:
- Case Study 1 : A study on MCF-7 breast cancer cells demonstrated that certain derivatives had higher activity than Etoposide, a standard chemotherapeutic agent. This suggests that these compounds could be valuable in cancer therapy .
- Case Study 2 : Research on neuroblastoma cells indicated that derivatives could modulate neuroprotective pathways, offering potential therapeutic strategies for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
